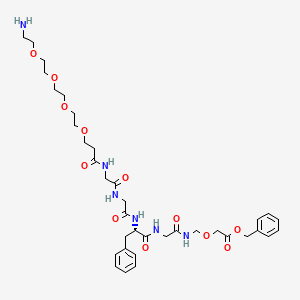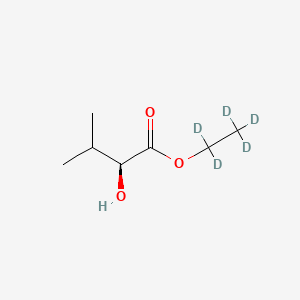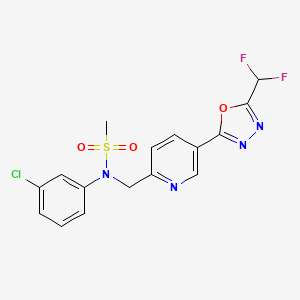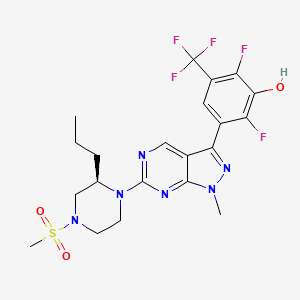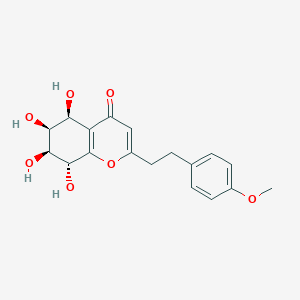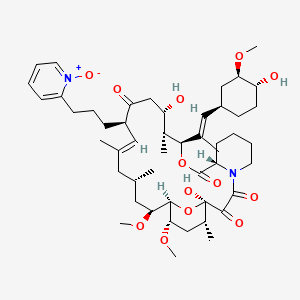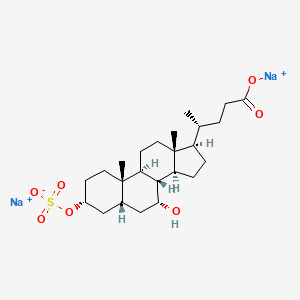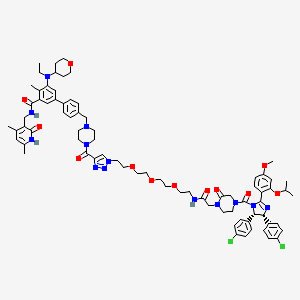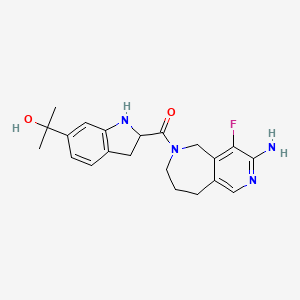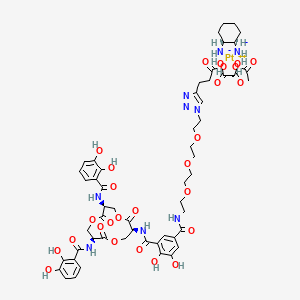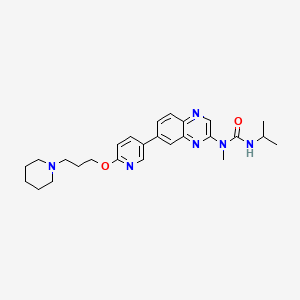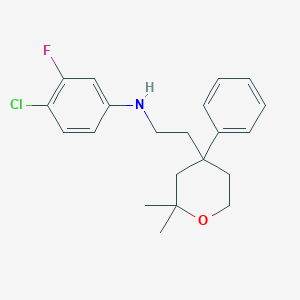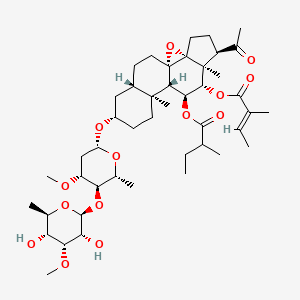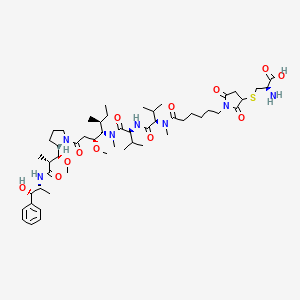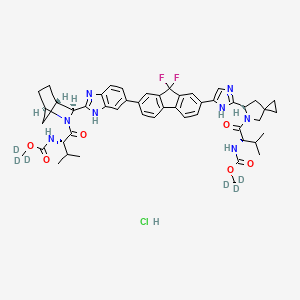
Ledipasvir-d6 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ledipasvir-d6 (hydrochloride) is a deuterated form of Ledipasvir, which is a direct-acting antiviral agent used in the treatment of chronic hepatitis C virus (HCV) infection. This compound is specifically labeled with deuterium, a stable isotope of hydrogen, which can be used as a tracer in pharmacokinetic studies. Ledipasvir-d6 (hydrochloride) is an inhibitor of the HCV nonstructural protein 5A (NS5A), which is essential for viral RNA replication and assembly of HCV virions .
准备方法
The synthesis of Ledipasvir-d6 (hydrochloride) involves the incorporation of deuterium into the Ledipasvir molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route includes the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule. The reaction conditions often involve controlled temperatures and pressures to optimize the yield and purity of the final product .
Industrial production methods for Ledipasvir-d6 (hydrochloride) are similar to those used for Ledipasvir, with additional steps to incorporate deuterium. These methods include large-scale chemical synthesis, purification, and quality control processes to ensure the consistency and efficacy of the compound .
化学反应分析
Ledipasvir-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles such as sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Ledipasvir-d6 (hydrochloride) may result in the formation of hydroxylated derivatives, while reduction may yield deuterated analogs with altered pharmacokinetic properties .
科学研究应用
Ledipasvir-d6 (hydrochloride) is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Pharmacokinetic Studies: The deuterium labeling allows for the tracking of the compound in biological systems, providing valuable data on its absorption, distribution, metabolism, and excretion.
Drug Development: Researchers use Ledipasvir-d6 (hydrochloride) to study the efficacy and safety of new antiviral therapies, as well as to understand the mechanisms of drug resistance.
Biological Research: The compound is used to investigate the molecular mechanisms of HCV replication and the role of NS5A in viral assembly.
Industrial Applications: Ledipasvir-d6 (hydrochloride) is used in the development of diagnostic tools and assays for detecting HCV infection .
作用机制
Ledipasvir-d6 (hydrochloride) exerts its antiviral effects by inhibiting the HCV nonstructural protein 5A (NS5A). NS5A is a phosphoprotein that plays a crucial role in viral RNA replication and the assembly of HCV virions. By binding to NS5A, Ledipasvir-d6 (hydrochloride) prevents the hyperphosphorylation of the protein, thereby inhibiting viral replication and reducing the production of infectious virions .
相似化合物的比较
Ledipasvir-d6 (hydrochloride) is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Ledipasvir: The non-deuterated form of Ledipasvir-d6, used in combination with sofosbuvir for the treatment of HCV infection.
Sofosbuvir: Another direct-acting antiviral agent that inhibits the HCV NS5B polymerase, often used in combination with Ledipasvir.
Daclatasvir: An HCV NS5A inhibitor similar to Ledipasvir, used in combination with other antiviral agents for the treatment of HCV infection.
The deuterium labeling in Ledipasvir-d6 (hydrochloride) provides advantages in pharmacokinetic studies, as it allows for more precise tracking and analysis of the compound in biological systems .
属性
分子式 |
C49H55ClF2N8O6 |
|---|---|
分子量 |
931.5 g/mol |
IUPAC 名称 |
trideuteriomethyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-3-methyl-2-(trideuteriomethoxycarbonylamino)butanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C49H54F2N8O6.ClH/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);1H/t29-,30+,38-,39-,40-,41-;/m0./s1/i5D3,6D3; |
InChI 键 |
DDPFJRIMZUVTQU-VAOGAQJGSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC(=O)N[C@@H](C(C)C)C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC([2H])([2H])[2H].Cl |
规范 SMILES |
CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


